molecular formula C19H15ClO5S B4985672 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate

2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate

Cat. No. B4985672
M. Wt: 390.8 g/mol
InChI Key: SDUPLPNXZKHOSZ-UHFFFAOYSA-N
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Description

2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate, also known as COC-1, is a chemical compound that has been widely studied for its potential therapeutic applications. COC-1 belongs to the class of chromene derivatives and has been shown to possess a range of pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects.

Mechanism of Action

The exact mechanism of action of 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and pathways involved in inflammation and oxidative stress. 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of genes involved in inflammation and immune response. Additionally, 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate has been shown to scavenge free radicals and prevent oxidative damage to cells.
Biochemical and Physiological Effects:
2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate can inhibit the production of inflammatory mediators such as prostaglandins and cytokines in various cell types, including macrophages and synoviocytes. 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate has also been shown to inhibit the activity of COX-2 and NF-κB in these cells. In animal models, 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate has been shown to reduce inflammation and oxidative stress in various tissues, including the lung, liver, and brain. Additionally, 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate is its potential therapeutic applications, particularly for the treatment of inflammatory and neurodegenerative diseases. Additionally, 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate has been shown to be relatively safe and well-tolerated in animal studies, with no significant adverse effects reported. However, one limitation of 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate and its potential side effects in humans.

Future Directions

There are several future directions for research on 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate. One area of research could be to further investigate its potential therapeutic applications, particularly for the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate and its potential side effects in humans. Another area of research could be to develop more efficient methods for synthesizing 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate and to improve its solubility in aqueous solutions. Finally, more research is needed to investigate the pharmacokinetics and pharmacodynamics of 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate in humans, including its absorption, distribution, metabolism, and excretion.

Synthesis Methods

The synthesis of 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate involves the reaction of 6-hydroxychromone with chloroacetyl chloride in the presence of a base to form the chloroacetate derivative. This intermediate is then reacted with benzenesulfonyl chloride to form 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate. The synthesis method has been optimized for high yield and purity, and the compound has been characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate has been extensively studied for its potential therapeutic applications. In particular, it has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory diseases, including arthritis, asthma, and inflammatory bowel disease. 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate has also been shown to possess antioxidant properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of traumatic brain injury and stroke.

properties

IUPAC Name

(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) benzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO5S/c20-16-10-15-13-8-4-5-9-14(13)19(21)24-17(15)11-18(16)25-26(22,23)12-6-2-1-3-7-12/h1-3,6-7,10-11H,4-5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUPLPNXZKHOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OS(=O)(=O)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate

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